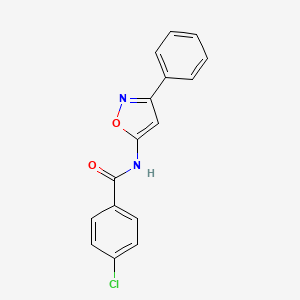
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted benzamide group attached to a phenyl-substituted oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an α-haloketone in the presence of a base.
Substitution Reactions: The phenyl group can be introduced through a substitution reaction using phenyl halides and appropriate catalysts.
Formation of Benzamide: The benzamide group can be introduced by reacting the oxazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: Unique due to its specific substitution pattern and biological activity.
Other Oxazole Derivatives: Include compounds like 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide and 4-chloro-N-(3-ethyl-1,2-oxazol-5-yl)benzamide.
Uniqueness
This compound stands out due to its specific combination of a chloro-substituted benzamide group and a phenyl-substituted oxazole ring, which imparts unique biological activities and chemical properties .
Propriétés
Formule moléculaire |
C16H11ClN2O2 |
|---|---|
Poids moléculaire |
298.72 g/mol |
Nom IUPAC |
4-chloro-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C16H11ClN2O2/c17-13-8-6-12(7-9-13)16(20)18-15-10-14(19-21-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
Clé InChI |
YBYDDVBZGHBTIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


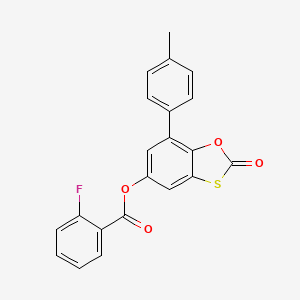
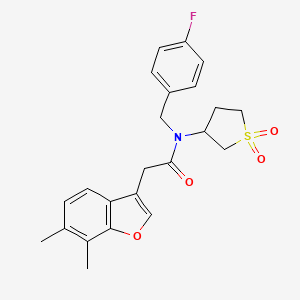
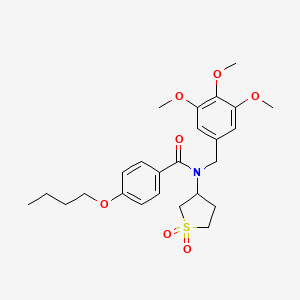
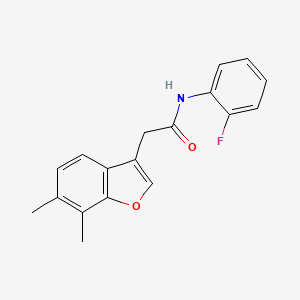
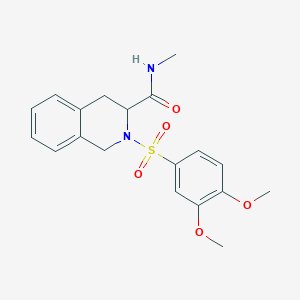
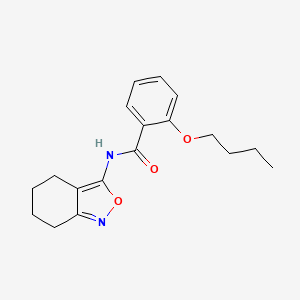
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B11403231.png)
![3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403236.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11403242.png)
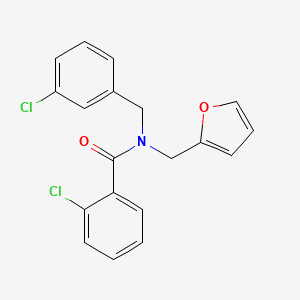
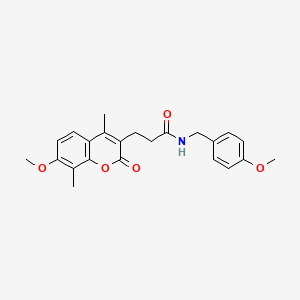
![3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B11403259.png)
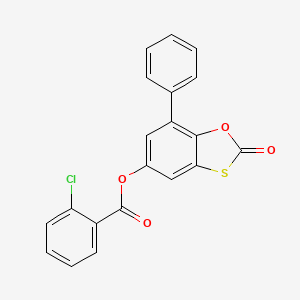
![6-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403282.png)
